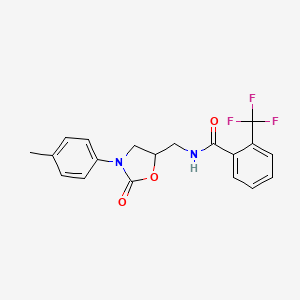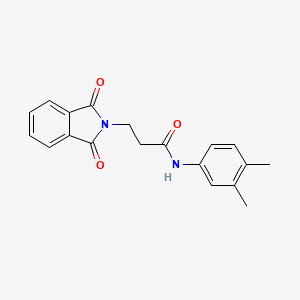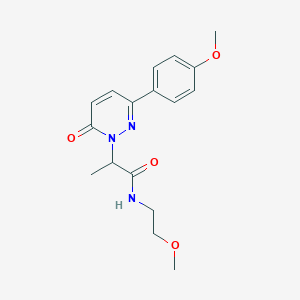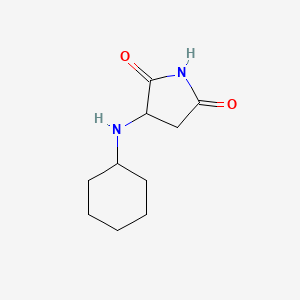
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide, also known as PNU-282987, is a compound that belongs to the family of benzamides. It is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs) and has been widely studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Heterocyclic Nonionic X-ray Contrast Agents
Oxazolidinone derivatives have been explored for their potential use as X-ray diagnostic agents. The synthesis of 2,4,6-triiodo-1,3-benzenedicarboxamide analogs linked to the N atom of a 4-(hydroxymethyl)-oxazolidin-2-one moiety demonstrates their application in developing contrast agents for imaging purposes. These compounds showed interesting NMR spectral features due to atropisomerism arising from hindrance to free rotation about the bonds linking the aromatic moiety to the N-containing functionalities, indicating their potential in medical imaging applications (Pillai et al., 1994).
Antibacterial Agents
A significant area of research for oxazolidinone derivatives is their application as antibacterial agents. Novel oxazolidinone analogs have been developed with enhanced activity against a variety of clinically important human pathogens. These compounds have shown promising results in vitro against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, among others, without evidence of rapid resistance development, highlighting their potential in addressing antibiotic resistance issues (Zurenko et al., 1996).
Synthesis of 2-Oxazolidinones
Oxazolidinone derivatives are also valuable in organic synthesis, particularly in the synthesis of 2-oxazolidinones. Research has been conducted on the synthesis of these compounds through oxidative carbonylation of propargylic amines using palladium catalysis in ionic liquids. This method demonstrates the versatility of oxazolidinone derivatives in synthetic chemistry, providing a pathway to synthesize valuable heterocyclic compounds with potential applications in pharmaceuticals and materials science (Mancuso et al., 2016).
Propriétés
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-12-6-8-13(9-7-12)24-11-14(27-18(24)26)10-23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSLDTSPRFLEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368457.png)
![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/no-structure.png)



![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2368466.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2368470.png)
![1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine](/img/structure/B2368471.png)

![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)
